![molecular formula C19H13ClN2O3S B3011084 2-chloro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide CAS No. 921565-70-0](/img/structure/B3011084.png)
2-chloro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
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Overview
Description
2-chloro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit certain biochemical and physiological effects.
Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have been investigated for their potential as anticancer agents. Specifically, some substituted benzofurans exhibit significant cell growth inhibitory effects in various cancer cell lines. For instance, compound 36 (Fig. 8) demonstrated substantial inhibition rates in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . Further research into the mechanism of action and optimization of benzofuran-based compounds could lead to novel cancer therapies.
Antimicrobial Properties
Benzofuran scaffolds have emerged as promising antimicrobial agents. Triazolo-thiadiazine-containing benzofurans, with various substituents at the 7-position, have displayed good antimicrobial activity. Structural modifications of clinically approved benzofuran-based antimicrobial drugs can enhance their biological activity and broaden their spectrum .
Synthetic Chemistry Applications
Novel methods for constructing benzofuran rings have been developed. For instance, a unique free radical cyclization cascade allows the synthesis of challenging polycyclic benzofuran compounds. Additionally, proton quantum tunneling has enabled the construction of complex benzofuran ring systems with high yield and minimal side reactions .
Mechanism of Action
Target of Action
Similar compounds with a benzofuran ring structure have been found to interact with various targets, including enzymes and receptors .
Mode of Action
One of the search results suggests that a similar compound, boscalid, binds to the enzyme succinate dehydrogenase in mitochondria, inhibiting fungal respiration
Biochemical Pathways
Benzofuran derivatives have been found to exhibit a wide array of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It is noted that improved bioavailability is a target achieved with most of the more recent compounds , suggesting that this compound may also have favorable ADME properties.
Result of Action
Benzofuran derivatives have been found to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, anti-parasitic, and anti-inflammatory activities
properties
IUPAC Name |
2-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3S/c1-24-15-8-4-5-11-9-16(25-17(11)15)14-10-26-19(21-14)22-18(23)12-6-2-3-7-13(12)20/h2-10H,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTRXBSBTUGTTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide |
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